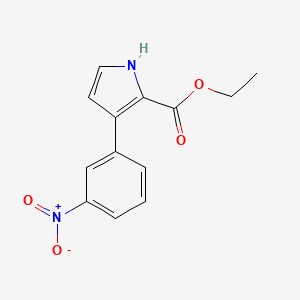
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring. This step is usually facilitated by heating the reaction mixture.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with the nitro group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(3-Aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
ethyl 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)12-11(6-7-14-12)9-4-3-5-10(8-9)15(17)18/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
COLBRUANRNFJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


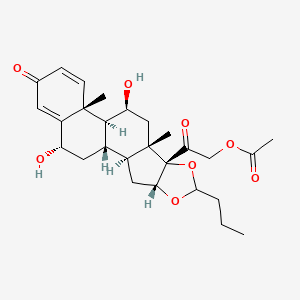
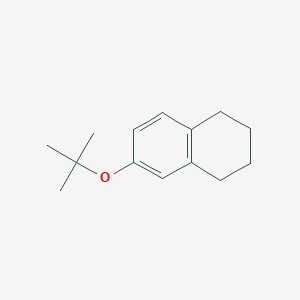
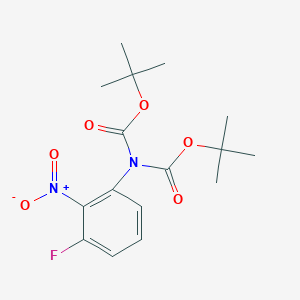


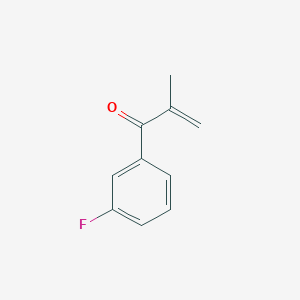
![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
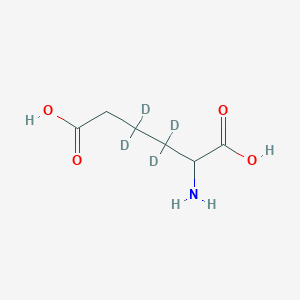


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
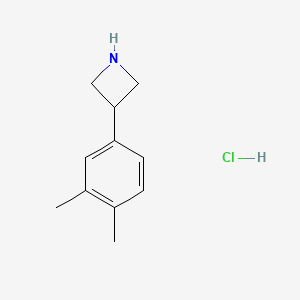
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)

